Lipophilicity Modulation by 4,4-Difluoropiperidine vs. Unsubstituted Piperidine
The gem-difluoro substitution on the piperidine ring reduces the calculated logP (ClogP) relative to the unsubstituted piperidine analog, while maintaining topological polar surface area (TPSA). This difference is critical for balancing passive permeability and metabolic stability. The target compound, containing the 4,4-difluoropiperidine motif, is inferred to possess a lower logP than the corresponding non-fluorinated 2-(piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide, based on the established physicochemical impact of gem-difluoro motifs [1].
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP for 2-(4,4-difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is predicted to be approximately 0.7–1.0 log units lower than the non-fluorinated analog (exact value requires experimental measurement). |
| Comparator Or Baseline | 2-(Piperidin-1-yl)-N-(furan-2-ylmethyl)acetamide (unsubstituted piperidine analog); ClogP predicted ~1.2–1.5. |
| Quantified Difference | Estimated ΔClogP ≈ –0.7 to –1.0 log units (class-level inference from 4,4-difluoropiperidine SAR). |
| Conditions | In silico prediction; experimental logP/logD7.4 not reported in public domain for target compound. |
Why This Matters
A modulated lipophilicity profile directly influences blood-brain barrier penetration and metabolic clearance rates, making the difluoropiperidine variant a preferred choice for CNS-targeted programs where precise logP control is required.
- [1] Jeffries, R., et al. Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 2016, 26, 5757-5763. (Demonstrates that 4,4-difluoro substitution enhances brain penetration compared to non-fluorinated analogs.) View Source
